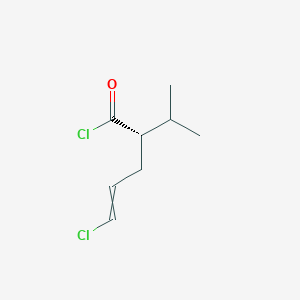
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and a methyl group at the 3rd position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the appropriate benzodiazepine precursor.
Chlorination: Introduction of the chlorine atom at the 7th position is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 3rd position using methylating agents like methyl iodide in the presence of a base.
Cyclization: The final step involves cyclization to form the tetrahydro-1,4-benzodiazepin-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production ensures efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzodiazepines.
Scientific Research Applications
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of (3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel and influence neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its specific interactions with GABA receptors and metabolic pathways can result in different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3S)-7-chloro-3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-6-10(14)13-9-3-2-8(11)4-7(9)5-12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
XBMZSWXMCUEZSW-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


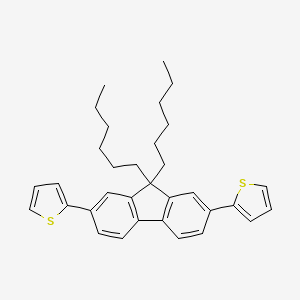
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
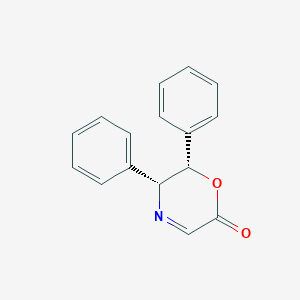
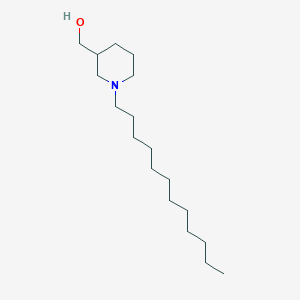


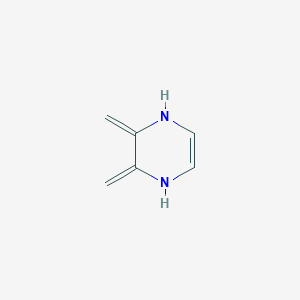
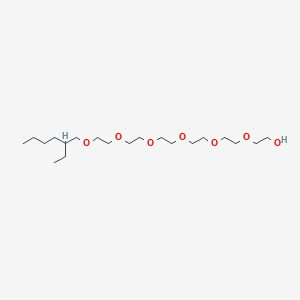
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
